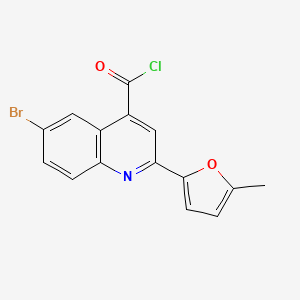
6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride (6-Br-MQC) is a synthetic compound that has been used in various scientific research applications due to its unique properties. It is a heterocyclic compound that contains a quinoline ring and a bromine atom attached to the ring. 6-Br-MQC has been used in a variety of scientific research applications, including as a reagent for synthesis, as a catalyst for reactions, and as a fluorescent probe for biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride and related compounds have been utilized in various synthesis and transformation studies. For instance, Pozharskii and Oleinikova (1971) explored the condensation reactions with furfural, furylacrolein, and their derivatives to obtain related quinolines, studying reactions like alkylation, acetylation, nitration, and halogen substitution in the furan ring (Pozharskii & Oleinikova, 1971).
Reactions and Derivatives
Various reactions involving similar furyl-quinoline structures have been investigated. For example, Atalla, Bakhite, and Radwan (1995) synthesized 2-chloromethyl-13-(2-furyl)-3,4,11,12-tetrahydro-4-oxopyrimido[4′,5′:4,5]thieno[2,3-b]-benzo[h]quinoline, revealing the potential for creating diverse derivatives and exploring their reactions (Atalla et al., 1995).
Electrophilic Substitution Reactions
Aleksandrov, Dedeneva, Vlasova, and El’chaninov (2011) synthesized 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline and conducted electrophilic substitution reactions, including bromination, nitration, formylation, acylation, and sulfonation, highlighting the versatility of similar compounds in chemical synthesis (Aleksandrov et al., 2011).
Antimicrobial and Antimalarial Applications
Parthasaradhi, Suresh, Ranjithkumar, and Savithajyostna (2015) explored the design and synthesis of quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents, demonstrating the potential medicinal applications of quinoline derivatives (Parthasaradhi et al., 2015).
Bio-interactions and Molecular Docking
Kappenberg, Stefanello, Zanatta, Martins, Nogara, Rocha, Tisoco, Iglesias, and Bonacorso (2021) reported on the synthesis and photophysical properties of novel quinolines, including their selective DNA/HSA bio-interactions and molecular docking studies, suggesting potential biological applications (Kappenberg et al., 2021).
Eigenschaften
IUPAC Name |
6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZERTSYNEYUFST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188793 |
Source


|
| Record name | 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160265-01-9 |
Source


|
| Record name | 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160265-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


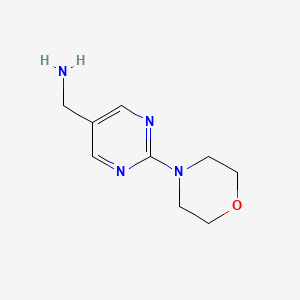

![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)
![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B1372743.png)
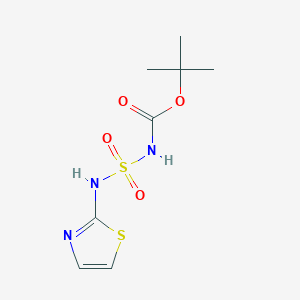
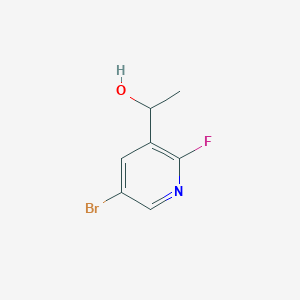

![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)

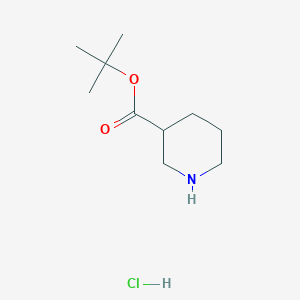
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
